molecular formula C6H3BrClFO2S B2856168 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride CAS No. 1934434-93-1

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride

Cat. No.: B2856168
CAS No.: 1934434-93-1
M. Wt: 273.5
InChI Key: IKGCZGNHGHPKND-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C6H3BrClFO2S It is a derivative of benzene, substituted with bromine, chlorine, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. One common method is the reaction of 5-bromo-2-chlorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride intermediate, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or sulfur tetrafluoride (SF4) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium (Pd) for coupling reactions

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Biaryl Compounds: Formed by coupling reactions

Scientific Research Applications

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool for studying enzyme activity and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a methoxy group instead of chlorine.

    5-Bromo-2-chlorobenzene-1-sulfonic acid: The sulfonyl group is in the form of a sulfonic acid.

Uniqueness

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chlorides and sulfonic acids. The sulfonyl fluoride group is more stable and less reactive towards hydrolysis, making it suitable for applications where stability is crucial .

Properties

IUPAC Name

5-bromo-2-chlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGCZGNHGHPKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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